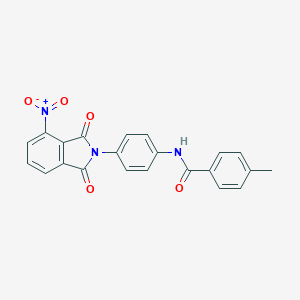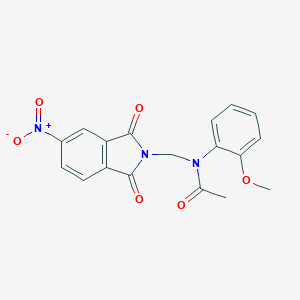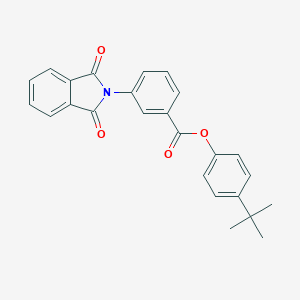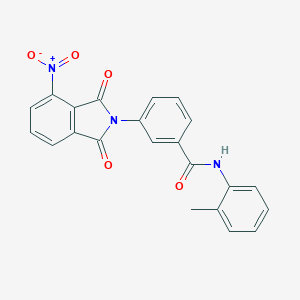![molecular formula C18H22ClN7O2 B390359 2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B390359.png)
2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is a complex organic compound that combines the structural features of 3-chlorobenzaldehyde and a triazine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE typically involves the reaction of 3-chlorobenzaldehyde with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium carbonate, and using solvents like dioxane and water. The reaction temperature is maintained between 70-80°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzaldehyde moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol derivative.
Substitution: The major products are substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE has several scientific research applications:
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazine moiety is known to interact with nucleophilic sites in proteins and DNA, potentially disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a coupling agent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in the synthesis of various organic compounds.
Uniqueness
2-[(2E)-2-[(3-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE is unique due to its combination of a chlorobenzaldehyde moiety with a triazine derivative, providing a versatile scaffold for chemical modifications and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H22ClN7O2 |
|---|---|
Poids moléculaire |
403.9g/mol |
Nom IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C18H22ClN7O2/c19-15-3-1-2-14(12-15)13-20-24-16-21-17(25-4-8-27-9-5-25)23-18(22-16)26-6-10-28-11-7-26/h1-3,12-13H,4-11H2,(H,21,22,23,24)/b20-13+ |
Clé InChI |
TWNODFWSESWAJD-DEDYPNTBSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)N4CCOCC4 |
SMILES isomérique |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Cl)N4CCOCC4 |
SMILES canonique |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Cl)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfanyl]-N'-[1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B390276.png)



![3,4'-Dimethyl[1,1'-biphenyl]-4-yl 4-nitrobenzenesulfonate](/img/structure/B390281.png)
![2-(2,4-dinitrophenyl)-N-[(E)-[4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]acetamide](/img/structure/B390283.png)

![4-(6-{4-[(4-Bromobenzoyl)oxy]phenyl}-2-pyridinyl)phenyl 4-bromobenzoate](/img/structure/B390286.png)


![4-[1-METHYL-1-(4-{[(4-NITROPHENYL)SULFONYL]OXY}PHENYL)ETHYL]PHENYL 4-NITRO-1-BENZENESULFONATE](/img/structure/B390289.png)
![[4-[6-(4-Dodecanoyloxyphenyl)pyridin-2-yl]phenyl] dodecanoate](/img/structure/B390294.png)
![3-bromo-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B390296.png)
![N-[3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B390297.png)
